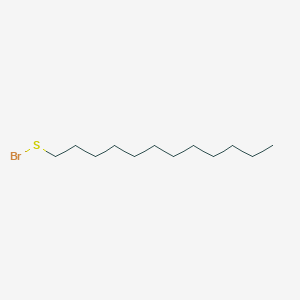
(Propyltellanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propyltellanyl)benzene is an organic compound characterized by a benzene ring attached to a propyltellanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Propyltellanyl)benzene typically involves the reaction of benzene with propyltellanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). This reaction is a type of Friedel-Crafts alkylation, which is highly exothermic and requires careful control of reaction conditions to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Propyltellanyl)benzene undergoes various chemical reactions, including:
Oxidation: The propyltellanyl group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the propyltellanyl group back to its elemental form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: Elemental tellurium.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(Propyltellanyl)benzene has several applications in scientific research:
Biology: Investigated for its potential as an antioxidant due to the unique redox properties of tellurium.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
Mécanisme D'action
The mechanism of action of (Propyltellanyl)benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can undergo redox reactions, which can modulate the activity of various enzymes and proteins. This redox activity is crucial for its potential antioxidant and anticancer properties .
Comparaison Avec Des Composés Similaires
Propylbenzene: Similar in structure but lacks the tellurium atom, resulting in different chemical properties and reactivity.
Phenylpropane: Another similar compound but without the tellurium atom.
Tellurophenes: Compounds containing tellurium in a different structural context.
Uniqueness: (Propyltellanyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct redox properties and potential biological activities not found in similar compounds without tellurium .
Propriétés
Numéro CAS |
55776-35-7 |
|---|---|
Formule moléculaire |
C9H12Te |
Poids moléculaire |
247.8 g/mol |
Nom IUPAC |
propyltellanylbenzene |
InChI |
InChI=1S/C9H12Te/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
BYYFNFJPFDAAMH-UHFFFAOYSA-N |
SMILES canonique |
CCC[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
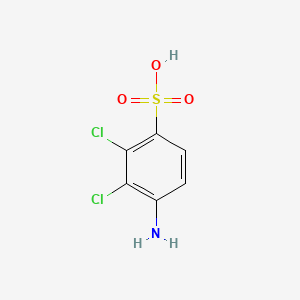
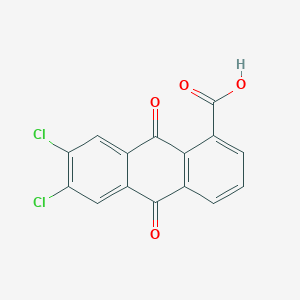
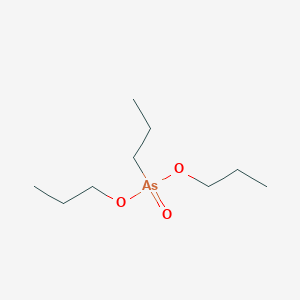
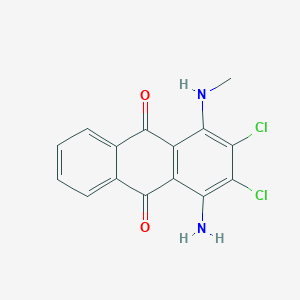
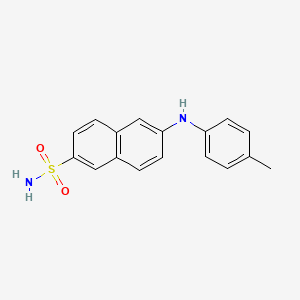


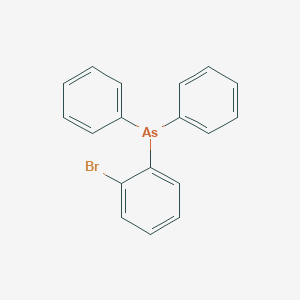
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
